molecular formula C4H7ClF3NO B1428529 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride CAS No. 1268883-21-1

3-(Trifluoromethyl)oxetan-3-amine Hydrochloride

Cat. No. B1428529
Key on ui cas rn: 1268883-21-1
M. Wt: 177.55 g/mol
InChI Key: WBMPNWAJZXILJR-UHFFFAOYSA-N
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Patent
US08778950B2

Procedure details

2-Methyl-N-(3-(trifluoromethyl)oxetan-3-yl)propane-2-sulfinamide (52 mg, 0.212 mmol) was dissolved in methanol (1 mL). The solution was cooled down at ice-water bath and added slowly 4 N HCl in dioxane (240 μL, 0.954 mmol). The mixture was warmed to room temperature, stirred for 5 h, then concentrated. The solid was washed with ether twice then dried in vacuo to give the title compound (27 mg).
Name
2-Methyl-N-(3-(trifluoromethyl)oxetan-3-yl)propane-2-sulfinamide
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
240 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(S([NH:7][C:8]1([C:12]([F:15])([F:14])[F:13])[CH2:11][O:10][CH2:9]1)=O)(C)C.[ClH:16].O1CCOCC1>CO>[ClH:16].[F:13][C:12]([F:15])([F:14])[C:8]1([NH2:7])[CH2:11][O:10][CH2:9]1 |f:4.5|

Inputs

Step One
Name
2-Methyl-N-(3-(trifluoromethyl)oxetan-3-yl)propane-2-sulfinamide
Quantity
52 mg
Type
reactant
Smiles
CC(C)(C)S(=O)NC1(COC1)C(F)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
240 μL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled down at ice-water bath
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The solid was washed with ether twice
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.FC(C1(COC1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 27 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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